molecular formula C19H17N3O6S B2818865 methyl 4-(5-{[(pyridin-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate CAS No. 1172959-71-5

methyl 4-(5-{[(pyridin-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate

Cat. No.: B2818865
CAS No.: 1172959-71-5
M. Wt: 415.42
InChI Key: VNHSMWVRWZDONS-UHFFFAOYSA-N
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Description

Methyl 4-(5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate is a complex organic compound that features a combination of functional groups, including a pyridine ring, a furan ring, and a benzoate ester

Scientific Research Applications

Methyl 4-(5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-{[(pyridin-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxamide derivative, followed by the introduction of the pyridin-2-ylmethylsulfamoyl group. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound shares the pyridine and furan rings but lacks the benzoate ester and sulfamoyl group.

    Methyl 4-(N-(pyridin-2-ylmethyl)sulfamoyl)benzoate: This compound contains the pyridine and benzoate ester but lacks the furan ring.

Uniqueness

Methyl 4-(5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the furan and benzoate ester groups, along with the sulfamoyl group, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[[5-(pyridin-2-ylmethylsulfamoyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-27-19(24)13-5-7-14(8-6-13)22-18(23)16-9-10-17(28-16)29(25,26)21-12-15-4-2-3-11-20-15/h2-11,21H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSMWVRWZDONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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